molecular formula C6H5N3OS B181831 2-Cyano-N-thiazol-2-yl-acetamide CAS No. 90158-62-6

2-Cyano-N-thiazol-2-yl-acetamide

Cat. No.: B181831
CAS No.: 90158-62-6
M. Wt: 167.19 g/mol
InChI Key: ZSPNFPWMLPHDQS-UHFFFAOYSA-N
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Description

2-Cyano-N-thiazol-2-yl-acetamide is an organic compound with the molecular formula C6H5N3OS It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-thiazol-2-yl-acetamide typically involves the reaction of thiazole derivatives with cyanoacetylating agents. One common method is the reaction of thiazole with cyanoacetic acid or its esters under basic conditions. For example, the reaction can be carried out by stirring thiazole with methyl cyanoacetate in the presence of a base such as sodium ethoxide at room temperature . Another method involves the use of ethyl cyanoacetate and amines, where the reaction is conducted at elevated temperatures (around 70°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-thiazol-2-yl-acetamide undergoes various chemical reactions, including:

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.

    Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.

    Cyclization Reactions: It can undergo cyclization to form different heterocyclic structures.

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium carbonate.

    Solvents: Ethanol, dimethylformamide (DMF).

    Catalysts: Triethylamine, pyridine.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as thiazole derivatives and pyrrole derivatives .

Scientific Research Applications

2-Cyano-N-thiazol-2-yl-acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N-(1,3-thiazol-2-yl)acetamide
  • 2-Cyano-N-(2-nitrophenyl)acetamide
  • 2-Cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide

Uniqueness

2-Cyano-N-thiazol-2-yl-acetamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its thiazole ring and cyano group confer distinct electronic properties, making it valuable in both synthetic and biological applications .

Biological Activity

Chemical Structure and Properties
2-Cyano-N-thiazol-2-yl-acetamide (C6H5N3OS) is an organic compound characterized by its thiazole ring, which contains both sulfur and nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of thiazole derivatives with cyanoacetylating agents. Common reagents include sodium ethoxide and potassium carbonate, with solvents like ethanol or dimethylformamide (DMF) facilitating the reactions. This compound can undergo various chemical transformations, including condensation, substitution, and cyclization reactions, leading to a range of heterocyclic products.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various derivatives of this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized compounds derived from this compound have shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .

Microorganism MIC (μM) Activity Type
Staphylococcus aureus15.625 - 62.5Bactericidal
Enterococcus spp.62.5 - 125Bactericidal
E. coliVariesBactericidal

The biological activity of this compound is primarily attributed to its interaction with cellular targets such as DNA and topoisomerase II. Similar compounds have been shown to bind to DNA, inducing double-strand breaks that lead to cell death. This mechanism suggests that the compound may interfere with DNA replication and transcription processes.

Antitumor Activity

In addition to its antimicrobial properties, derivatives of this compound have exhibited antitumor activity in vitro against various cancer cell lines. For example, certain pyrimidine acetonitrile derivatives synthesized from this compound have shown promising results in inhibiting tumor cell proliferation.

Study on Antimicrobial Properties

A study published in MDPI highlighted the synthesis of several Schiff base derivatives from thiazole compounds, including this compound. These derivatives were evaluated for their antibacterial efficacy against clinical isolates of MRSA and Enterococcus spp., demonstrating significant bactericidal activity and potential for development as new antimicrobial agents .

Investigation into Antitumor Effects

Another research project focused on the synthesis of novel heterocycles from this compound, revealing their ability to inhibit cancer cell lines effectively. The study reported IC50 values indicating that some synthesized compounds displayed greater potency than established chemotherapeutics, suggesting their potential as candidates for further development in cancer treatment.

Properties

IUPAC Name

2-cyano-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c7-2-1-5(10)9-6-8-3-4-11-6/h3-4H,1H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPNFPWMLPHDQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351192
Record name 2-Cyano-N-thiazol-2-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90158-62-6
Record name 2-Cyano-N-thiazol-2-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.5 g of cyanoacetic acid and 5.3 g of 2-aminothiazole, each in acetonitrile were combined, and the suspension (60 ml) was treated with a solution of 12.0 g of dicyclohexylcarbodiimide in 30 ml of acetonitrile. After exothermic reaction (and solidification) additional acetonitrile (60 ml) was added and the mixture stirred 1 hr and let stand overnight. The collected solid (20 g) was stirred with dilute (ca. 2%) NaOH solution and filtered. The filtrate was acidified with 6 N HCl and the product collected, washed with water, dried (m.p. 229°-230°) and recrystallized from acetone to give 2-(cyanoacetylamino)thiazole, m.p. 231°-2° dec.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
suspension
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solid
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
60 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-cyano-N-(thiazol-2-yl)acetamide a useful starting material in organic synthesis?

A1: 2-cyano-N-(thiazol-2-yl)acetamide possesses several structural features that make it a valuable building block for synthesizing diverse heterocyclic compounds. [, , ] The molecule contains a nucleophilic amino group, an electrophilic nitrile group, and an active methylene group, all of which can participate in various chemical reactions. This versatility allows chemists to construct complex molecules by creating new carbon-carbon and carbon-heteroatom bonds. []

Q2: What types of heterocyclic compounds have been synthesized using 2-cyano-N-(thiazol-2-yl)acetamide?

A2: Research has demonstrated the successful synthesis of a wide range of heterocyclic compounds using 2-cyano-N-(thiazol-2-yl)acetamide as a starting material. Some notable examples include:

  • Aminopyrazoles: These compounds are synthesized by reacting 2-cyano-N-(thiazol-2-yl)acetamide with hydrazine derivatives. []
  • Pyrazolo[3,4-d]-1,2,3-triazines: These compounds are formed through a multi-step synthesis involving the reaction of 2-cyano-N-(thiazol-2-yl)acetamide with hydrazines followed by cyclization. []
  • 1,3,4-Thiadiazoles: The reaction of 2-cyano-N-(thiazol-2-yl)acetamide with thiourea derivatives yields these compounds. []
  • Thiophenes: 2-cyano-N-(thiazol-2-yl)acetamide can react with cyclopentanone and elemental sulfur to form cyclopenta[b]thiophene derivatives. []
  • Pyridines: These compounds are synthesized by reacting 2-cyano-N-(thiazol-2-yl)acetamide with various activated methylene compounds, like malononitrile, followed by cyclization. [, ]
  • Pyridazines: The reaction of 2-cyano-N-(thiazol-2-yl)acetamide with ethyl 2-arylhydrazono-3-butyrates yields pyridazine derivatives. []

Q3: Have any of the synthesized compounds shown promising biological activities?

A3: While the research primarily focuses on developing synthetic methodologies, some synthesized compounds exhibit interesting biological properties. For example, certain pyrimidine acetonitrile derivatives synthesized from 2-cyano-N-(thiazol-2-yl)acetamide have demonstrated promising antitumor activity in vitro against different cancer cell lines. [] These findings encourage further investigation into the potential medicinal applications of these newly synthesized heterocyclic compounds.

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